molecular formula C24H28N2O2 B2524423 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopentylpropanamide CAS No. 955715-48-7

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopentylpropanamide

Cat. No. B2524423
CAS RN: 955715-48-7
M. Wt: 376.5
InChI Key: GTXBCNRPTUTJPO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopentylpropanamide, also known as BTCP, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool. BTCP is a member of the isoquinoline family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Szakonyi et al. (2002) delved into the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, which can be considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This research provides insights into the synthetic pathways that could be applied to similar compounds, including N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopentylpropanamide, by detailing a remarkable cyclopropanation process (Szakonyi et al., 2002).

Biological Activities

Another study focused on the synthesis, physicochemical characterization, and evaluation of the cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides. The research revealed that these compounds exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This suggests the potential biological activities that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopentylpropanamide might possess, given its structural similarities (Zablotskaya et al., 2013).

Anticancer Potential

Research presented at the AACR 101st Annual Meeting in 2010 by Redda et al. explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. The study highlighted the potential of tetrahydroisoquinoline derivatives as pharmaceutical agents due to their cytotoxic activities and range of biological properties, including antitumor and antimicrobial activities. This underscores the anticancer potential that compounds like N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopentylpropanamide may hold (Redda et al., 2010).

properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c27-23(13-10-18-6-4-5-7-18)25-22-12-11-19-14-15-26(17-21(19)16-22)24(28)20-8-2-1-3-9-20/h1-3,8-9,11-12,16,18H,4-7,10,13-15,17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXBCNRPTUTJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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